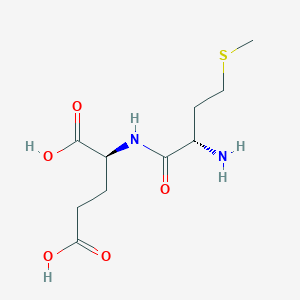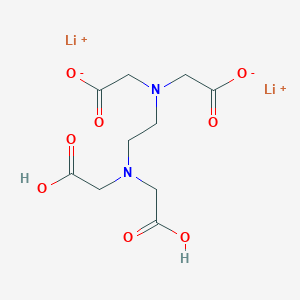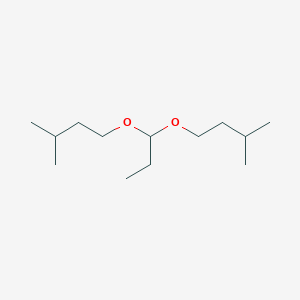
1,1'-(Propylidenebis(oxy))bis(3-methylbutane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Propylidenebis(oxy))bis(3-methylbutane) is a chemical compound that is widely used in scientific research. It is also known as PBMB and has the molecular formula C16H34O4. PBMB is a colorless liquid that is insoluble in water but soluble in organic solvents. It is used in various research applications due to its unique properties, including its ability to act as a cross-linking agent and its low toxicity.
Mechanism Of Action
PBMB acts as a cross-linking agent by forming covalent bonds between polymer chains. This results in the formation of a network structure, which increases the mechanical strength and stability of the polymer. PBMB can also act as a surfactant, reducing the surface tension of liquids and increasing their wetting properties.
Biochemical And Physiological Effects
PBMB is generally considered to be low in toxicity and is not known to have any significant physiological effects. However, it should be handled with care as it can cause skin and eye irritation upon contact.
Advantages And Limitations For Lab Experiments
PBMB has several advantages for use in lab experiments, including its ability to act as a cross-linking agent, its low toxicity, and its solubility in organic solvents. However, PBMB has limitations, including its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on PBMB, including its use in the synthesis of new polymers and hydrogels with unique properties. PBMB can also be used as a template for the synthesis of new surfactants and detergents. Further research is needed to optimize the synthesis of PBMB and to explore its potential applications in various fields, including biomedicine and materials science.
Conclusion:
In conclusion, PBMB is a versatile chemical compound that is widely used in scientific research. Its ability to act as a cross-linking agent and its low toxicity make it an attractive choice for various applications. Further research is needed to explore the full potential of PBMB in various fields and to optimize its synthesis and applications.
Synthesis Methods
PBMB can be synthesized through the reaction of 3-methyl-1-butanol with propylene oxide in the presence of a catalyst. The reaction yields PBMB and water as byproducts. This reaction can be carried out using various catalysts, including acidic and basic catalysts, and can be optimized to yield high purity PBMB.
Scientific Research Applications
PBMB is widely used in scientific research due to its ability to act as a cross-linking agent. It is used in the synthesis of various polymers, including polyurethanes and polyesters. PBMB is also used in the synthesis of hydrogels, which are widely used in biomedical applications. PBMB can also be used in the synthesis of surfactants and detergents.
properties
CAS RN |
13002-13-6 |
|---|---|
Product Name |
1,1'-(Propylidenebis(oxy))bis(3-methylbutane) |
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3-methyl-1-[1-(3-methylbutoxy)propoxy]butane |
InChI |
InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3 |
InChI Key |
MQOHVHXEZYLDJW-UHFFFAOYSA-N |
SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Canonical SMILES |
CCC(OCCC(C)C)OCCC(C)C |
Other CAS RN |
13002-13-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



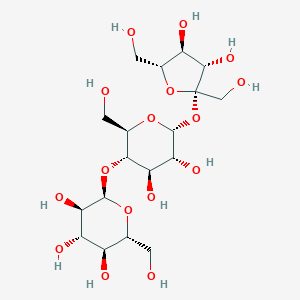

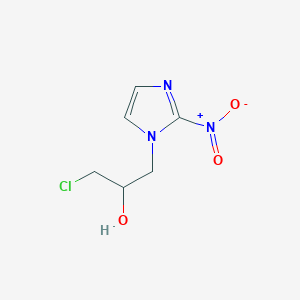
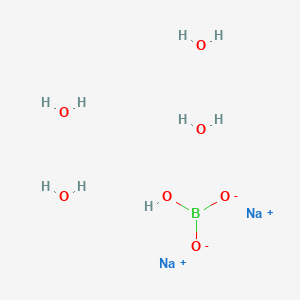
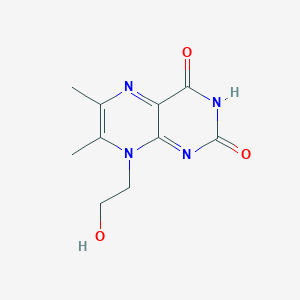
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
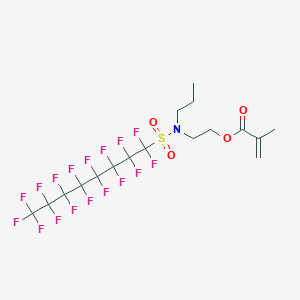
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
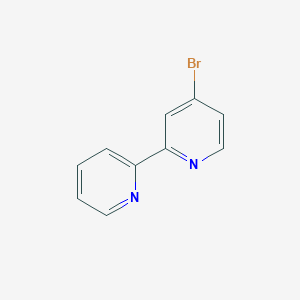
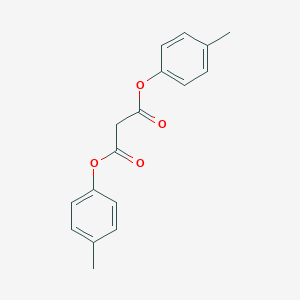
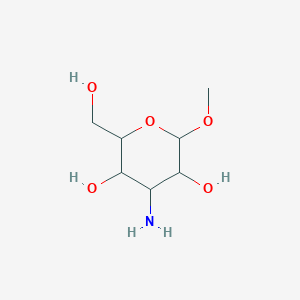
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
